![molecular formula C14H12N4O5S2 B601290 Cefdinir Glyoxalic Analog CAS No. 79350-14-4](/img/structure/B601290.png)
Cefdinir Glyoxalic Analog
Übersicht
Beschreibung
Cefdinir Glyoxalic Analog is a chemical compound with the molecular formula C14H12N4O5S2 and a molecular weight of 380.4 . It is used in the preparation of Cephalosporin C, an antibiotic used to study the effect of transpeptidase expression, binding, and inhibition on bacterial cell wall mucopeptide synthesis .
Molecular Structure Analysis
The molecular structure of Cefdinir Glyoxalic Analog can be represented by the SMILES notation:OC(C(N1[C@@]2([H])C@H=N3)=O)=O)C1=O)=C(CS2)C=C)=O
.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Reference Standards
Cefdinir Glyoxalic Analog is used as a Pharmaceutical Reference Standard . It is supplied with a Certificate of Analysis (COA) and analytical data . This application is crucial in ensuring the quality and consistency of pharmaceutical products .
Analytical Method Development
Cefdinir Glyoxalic Analog can be used for analytical method development . This involves creating procedures for identifying the compounds in a particular substance, which is a critical aspect of pharmaceutical research .
Method Validation (AMV)
It is also used in method validation (AMV) . This process verifies that the analytical method used for a specific test is suitable for its intended use .
Quality Control (QC) Application
Cefdinir Glyoxalic Analog has a Quality Control (QC) application . It is used during the commercial production of Cefdinir, a broad-spectrum antibiotic .
Enhanced Oral Delivery
Research has been conducted on Cefdinir-Loaded Proliposomes for Enhanced Oral Delivery . This study aimed to improve the oral bioavailability of Cefdinir .
Formulation of Hydrophobic Drugs
Cefdinir Glyoxalic Analog is used in the formulation of hydrophobic drugs . It helps enhance their solubility, stability, and bioavailability .
Development of Novel Drug Delivery Systems
Cefdinir Glyoxalic Analog is used in the development of novel drug delivery systems . These systems, such as proliposomes, aim to overcome the limitations of conventional oral dosage forms .
Wirkmechanismus
Target of Action
The primary target of Cefdinir Glyoxalic Analog is the bacterial cell wall. It specifically binds to penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall .
Mode of Action
Cefdinir Glyoxalic Analog, similar to other beta-lactam antibiotics, exerts its bactericidal activity by inhibiting cell wall synthesis. It binds to the penicillin-binding proteins, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition of cell wall biosynthesis leads to cell lysis and death .
Biochemical Pathways
The action of Cefdinir Glyoxalic Analog affects the biochemical pathway of peptidoglycan synthesis, a crucial component of the bacterial cell wall. By inhibiting this pathway, the compound prevents the formation of a functional cell wall, leading to bacterial cell lysis .
Pharmacokinetics
It is known that the compound has a molecular weight of 3804
Result of Action
The result of the action of Cefdinir Glyoxalic Analog is the death of the bacterial cell. By inhibiting the synthesis of the bacterial cell wall, the compound causes the cell to lyse or break apart. This effectively kills the bacteria, helping to clear the infection .
Action Environment
The action of Cefdinir Glyoxalic Analog can be influenced by various environmental factors. For instance, the presence of beta-lactamase enzymes, which are produced by some bacteria, can affect the efficacy of the compound. Cefdinir glyoxalic analog is effective against organisms that produce these enzymes due to its chemical structure
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5S2/c1-2-5-3-24-12-7(11(21)18(12)8(5)13(22)23)17-10(20)9(19)6-4-25-14(15)16-6/h2,4,7,12H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/t7-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEZCSSBFVPIRD-JMCQJSRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=O)C3=CSC(=N3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=O)C3=CSC(=N3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001103524 | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)oxoacetyl]amino]-3-ethenyl-8-oxo-, (6R-trans)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001103524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79350-14-4 | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)oxoacetyl]amino]-3-ethenyl-8-oxo-, (6R-trans)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79350-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)oxoacetyl]amino]-3-ethenyl-8-oxo-, (6R-trans)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001103524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.